1-(4-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
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Overview
Description
1-(4-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as furan-2-carbonyl chloride and piperazine derivatives. These intermediates undergo condensation reactions with thiazole-2-yl compounds under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: N-alkylated or N-acylated piperazine derivatives.
Scientific Research Applications
1-(4-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(4-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The furan and thiazole rings contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-methylphenyl)urea: Similar structure with a methyl group on the phenyl ring.
1-(4-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea: Similar structure with a chlorine atom on the phenyl ring.
Uniqueness
1-(4-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21N5O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C21H21N5O4S/c27-18(25-8-10-26(11-9-25)19(28)17-7-4-12-30-17)13-16-14-31-21(23-16)24-20(29)22-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H2,22,23,24,29) |
InChI Key |
AJORBPVSZRJGQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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